2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is an organic compound that features a boronic ester group. Boronic esters are known for their stability, low toxicity, and high reactivity, making them valuable intermediates in organic synthesis and various applications in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methyl-5-bromophenylboronic acid and 2-methylpropanamide. The reaction conditions usually involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in anticancer drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic ester compound with similar reactivity but different applications in pharmaceuticals.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with applications in material science.
Uniqueness
2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is unique due to its combination of a boronic ester and an amide group, providing a versatile platform for various chemical reactions and applications in multiple fields .
Properties
IUPAC Name |
2-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-11(2)15(20)19-14-10-13(9-8-12(14)3)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAXHRJCIXFSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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